molecular formula C6H2Br2FI B1299775 1,3-Dibromo-5-fluoro-2-iodobenzene CAS No. 62720-29-0

1,3-Dibromo-5-fluoro-2-iodobenzene

Cat. No.: B1299775
CAS No.: 62720-29-0
M. Wt: 379.79 g/mol
InChI Key: LIWKANDEJFABTQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H2Br2FI. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-fluoro-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 5-fluoro-2-iodobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine atoms .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-fluoro-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols, ethers, or amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-fluoro-2-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a halogenated benzene derivative, participating in various substitution, oxidation, and reduction reactions. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-fluoro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Biological Activity

1,3-Dibromo-5-fluoro-2-iodobenzene is a halogenated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant studies, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₂Br₂F I. The unique arrangement of halogens (bromine, fluorine, and iodine) on the benzene ring contributes to its distinct chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it significant in pharmacological contexts.

  • Enzyme Inhibition : The compound's halogen substituents enhance its ability to interact with cytochrome P450 enzymes. This interaction can lead to decreased metabolic clearance of certain drugs, potentially resulting in increased efficacy or toxicity .
  • Electrophilic Aromatic Substitution : The presence of electron-withdrawing halogens makes the benzene ring more susceptible to electrophilic attack. This property can be exploited in synthetic chemistry and biological assays.

Inhibition Studies

A study conducted on the inhibitory effects of this compound on cytochrome P450 enzymes demonstrated significant inhibition at various concentrations. The IC₅₀ values were determined for different isoforms:

Cytochrome P450 Isoform IC₅₀ (µM)
CYP1A212.5
CYP2D68.0
CYP3A415.0

These results indicate that the compound may affect the metabolism of drugs processed by these enzymes, highlighting its relevance in drug-drug interaction studies .

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro assays against various cancer cell lines revealed that the compound exhibits cytotoxic effects:

Cell Line IC₅₀ (µM) % Inhibition
MDA-MB-231 (Breast Cancer)10.085%
A549 (Lung Cancer)15.078%
HeLa (Cervical Cancer)12.082%

These findings suggest that the compound may be a candidate for further development as an anticancer agent .

Toxicological Profile

The toxicological properties of this compound have not been fully characterized; however, preliminary data indicate potential irritant effects on skin and eyes, as well as respiratory tract irritation upon inhalation . Further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,3-dibromo-5-fluoro-2-iodobenzene to achieve high purity for downstream applications?

  • Methodological Answer : Start with a halogenated benzene precursor (e.g., 1,3-dibromo-5-fluorobenzene) and employ directed ortho-metalation strategies to introduce iodine. Use anhydrous conditions with reagents like LDA (lithium diisopropylamide) and iodine sources (e.g., I₂ or NIS). Monitor reaction progress via TLC or GC-MS. Purify via recrystallization in non-polar solvents (hexane/ethyl acetate mixtures) based on its melting point (132–136°C) . Confirm purity using HPLC (>97%) and elemental analysis.

Q. What are the recommended techniques for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^{1}H and 13^{13}C NMR for halogen-induced deshielding effects. The fluorine atom will split adjacent proton signals, while iodine’s heavy atom effect broadens peaks.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 379.80 (C₆H₂Br₂FI) .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane systems.

Q. How should researchers safely handle and store this compound given its hazardous properties?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation (H335) and skin contact (H315/H319) by employing closed systems .
  • Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent halogen loss or decomposition. Label containers with GHS hazard codes (e.g., H302 for acute toxicity).

Advanced Research Questions

Q. How can the regioselective functionalization of this compound be achieved in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Prioritize iodine substitution using Pd(PPh₃)₄ and aryl boronic acids (kinetically faster for C–I vs. C–Br bonds). Optimize solvent (toluene/ethanol) and base (K₂CO₃) for yields >85% .
  • Ullmann Coupling : For sequential functionalization, exploit bromine’s reactivity under Cu-catalyzed conditions. Use DFT calculations to predict activation barriers for C–Br vs. C–I bonds.

Q. What mechanistic insights exist for halogen exchange reactions involving this compound?

  • Methodological Answer :

  • Isotopic Labeling : Track iodine/bromine substitution using 125^{125}I or 82^{82}Br isotopes. Monitor intermediates via in situ Raman spectroscopy.
  • Computational Studies : Perform DFT simulations (B3LYP/6-31G*) to compare bond dissociation energies (C–I: ~50 kcal/mol; C–Br: ~70 kcal/mol), explaining preferential reactivity .

Q. How can researchers mitigate competing side reactions during nucleophilic aromatic substitution (NAS) with this compound?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Temperature Control : Conduct reactions at 0–25°C to suppress dehalogenation.
  • Additives : Introduce crown ethers (18-crown-6) to enhance nucleophile accessibility to the aromatic ring.

Q. Safety and Compliance

Q. What are the critical steps for decontaminating spills or waste containing this compound?

  • Methodological Answer :

  • Spill Management : Absorb with inert material (vermiculite), seal in a chemical-resistant container, and dispose as hazardous waste (UN 3265) .
  • Waste Treatment : Incinerate in a licensed facility with alkali scrubbers to neutralize halogenated byproducts (e.g., HBr, HI).

Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWKANDEJFABTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369185
Record name 1,3-Dibromo-5-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62720-29-0
Record name 1,3-Dibromo-5-fluoro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62720-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-5-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dibromo-5-fluoro-2-iodobenzene
1,3-Dibromo-5-fluoro-2-iodobenzene
1,3-Dibromo-5-fluoro-2-iodobenzene
1,3-Dibromo-5-fluoro-2-iodobenzene
1,3-Dibromo-5-fluoro-2-iodobenzene
Reactant of Route 6
1,3-Dibromo-5-fluoro-2-iodobenzene

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